Cas no 1805166-07-7 (6-Bromo-2-(difluoromethyl)-3-iodo-4-nitropyridine)

6-Bromo-2-(difluoromethyl)-3-iodo-4-nitropyridine is a halogenated nitropyridine derivative with a unique substitution pattern, offering versatile reactivity for advanced synthetic applications. The presence of bromo, iodo, and difluoromethyl groups at the 6-, 3-, and 2-positions, respectively, along with a nitro group at the 4-position, enables selective functionalization via cross-coupling, nucleophilic substitution, or reduction reactions. This compound is particularly valuable in pharmaceutical and agrochemical research as a multifunctional intermediate for constructing complex heterocyclic scaffolds. Its electron-deficient pyridine core enhances reactivity in aromatic substitution processes, while the halogen and nitro groups provide orthogonal handles for further derivatization. The difluoromethyl moiety may contribute to metabolic stability in bioactive molecules.
6-Bromo-2-(difluoromethyl)-3-iodo-4-nitropyridine structure
1805166-07-7 structure
商品名:6-Bromo-2-(difluoromethyl)-3-iodo-4-nitropyridine
CAS番号:1805166-07-7
MF:C6H2BrF2IN2O2
メガワット:378.897559642792
CID:4860994

6-Bromo-2-(difluoromethyl)-3-iodo-4-nitropyridine 化学的及び物理的性質

名前と識別子

    • 6-Bromo-2-(difluoromethyl)-3-iodo-4-nitropyridine
    • インチ: 1S/C6H2BrF2IN2O2/c7-3-1-2(12(13)14)4(10)5(11-3)6(8)9/h1,6H
    • InChIKey: OXLVMASXBFRSFR-UHFFFAOYSA-N
    • ほほえんだ: IC1=C(C=C(N=C1C(F)F)Br)[N+](=O)[O-]

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 228
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 58.7

6-Bromo-2-(difluoromethyl)-3-iodo-4-nitropyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029060253-1g
6-Bromo-2-(difluoromethyl)-3-iodo-4-nitropyridine
1805166-07-7 97%
1g
$1,579.40 2022-04-01

6-Bromo-2-(difluoromethyl)-3-iodo-4-nitropyridine 関連文献

6-Bromo-2-(difluoromethyl)-3-iodo-4-nitropyridineに関する追加情報

Recent Advances in the Study of 6-Bromo-2-(difluoromethyl)-3-iodo-4-nitropyridine (CAS: 1805166-07-7)

The compound 6-Bromo-2-(difluoromethyl)-3-iodo-4-nitropyridine (CAS: 1805166-07-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential applications in drug discovery. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, reactivity, and biological activities.

Recent studies have highlighted the versatility of 6-Bromo-2-(difluoromethyl)-3-iodo-4-nitropyridine as a key intermediate in the synthesis of complex heterocyclic compounds. Its electron-deficient pyridine core, combined with the presence of multiple halogen substituents, makes it an attractive candidate for cross-coupling reactions and nucleophilic substitutions. Researchers have successfully employed this compound in the construction of novel pharmacophores with potential therapeutic applications.

One of the most notable advancements involves the use of 6-Bromo-2-(difluoromethyl)-3-iodo-4-nitropyridine in the development of kinase inhibitors. Preliminary in vitro studies have demonstrated its efficacy in modulating specific kinase pathways, suggesting potential applications in oncology and inflammatory diseases. The difluoromethyl group, in particular, has been shown to enhance metabolic stability and improve pharmacokinetic properties of derived compounds.

Structural-activity relationship (SAR) studies have revealed that the strategic positioning of the bromo and iodo substituents on the pyridine ring allows for precise modifications of electronic properties and steric effects. This has enabled researchers to fine-tune the compound's reactivity and biological activity, opening new avenues for targeted drug design.

Recent synthetic methodologies have focused on optimizing the preparation of 6-Bromo-2-(difluoromethyl)-3-iodo-4-nitropyridine to improve yield and purity. Novel catalytic systems and reaction conditions have been developed to address challenges associated with the simultaneous presence of multiple halogen atoms and the nitro group on the aromatic system.

In terms of biological evaluation, current research has explored the compound's potential as a precursor for PET (positron emission tomography) tracers, leveraging the iodine moiety for radiolabeling applications. This development could significantly impact diagnostic imaging in various disease states.

Future research directions for 6-Bromo-2-(difluoromethyl)-3-iodo-4-nitropyridine include further exploration of its applications in fragment-based drug discovery, expansion of its use in metal-catalyzed cross-coupling reactions, and investigation of its potential as a warhead in targeted covalent inhibitors. The compound's unique combination of structural features continues to make it a valuable building block in medicinal chemistry.

In conclusion, 6-Bromo-2-(difluoromethyl)-3-iodo-4-nitropyridine (CAS: 1805166-07-7) represents a promising chemical entity with diverse applications in drug discovery and development. Ongoing research efforts are expected to uncover additional utilities for this versatile compound, potentially leading to novel therapeutic agents and diagnostic tools in the coming years.

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